molecular formula C13H8FNO B1596858 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile CAS No. 871126-30-6

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B1596858
CAS No.: 871126-30-6
M. Wt: 213.21 g/mol
InChI Key: MUWUPWITGWTNAK-FLIBITNWSA-N
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Description

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a fluorophenyl group and a furan ring connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and furan-2-carbaldehyde.

    Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enal.

    Cyanation: The intermediate is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers with unique electronic properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan moieties contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile
  • 2-(4-Bromophenyl)-3-(furan-2-yl)prop-2-enenitrile
  • 2-(4-Methylphenyl)-3-(furan-2-yl)prop-2-enenitrile

Uniqueness

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

871126-30-6

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C13H8FNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8-

InChI Key

MUWUPWITGWTNAK-FLIBITNWSA-N

SMILES

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

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